1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine
Description
Properties
Molecular Formula |
C8H16ClNO2S |
|---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-2,5-dimethylpiperidine |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-3-4-8(2)10(5-7)13(11,12)6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
ATEWVQQKHMVOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1)S(=O)(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Synthesis of the 2,5-dimethylpiperidine core
- Introduction of the sulfonyl chloride moiety via chloromethylsulfonylation
- Purification and characterization
The synthetic route is designed to preserve the stereochemistry of the 2,5-dimethyl substituents while efficiently installing the reactive chloromethylsulfonyl group on the nitrogen atom of the piperidine ring.
Detailed Synthetic Procedures
Preparation of 2,5-Dimethylpiperidine
The 2,5-dimethylpiperidine ring can be synthesized by classical methods such as:
- Reductive amination of 2,5-dimethylpiperidone : Reduction of 2,5-dimethylpiperidone with suitable reducing agents (e.g., sodium borohydride or catalytic hydrogenation) yields the corresponding 2,5-dimethylpiperidine.
- Cyclization of appropriate amino alcohol precursors : Intramolecular cyclization of amino alcohols bearing methyl substituents at the 2 and 5 positions.
These methods ensure the formation of the saturated six-membered ring with methyl groups at the desired positions.
Introduction of the Chloromethylsulfonyl Group
The critical step in the synthesis is the installation of the chloromethylsulfonyl moiety onto the nitrogen atom of the piperidine ring. This is generally achieved by:
- Reaction of 2,5-dimethylpiperidine with chloromethylsulfonyl chloride (ClCH2SO2Cl) under controlled conditions.
A typical procedure involves:
- Dissolving 2,5-dimethylpiperidine in an inert organic solvent such as dichloromethane or chloroform.
- Cooling the reaction mixture to 0–5 °C to control the exothermic reaction.
- Slowly adding chloromethylsulfonyl chloride dropwise with stirring.
- Allowing the reaction to proceed at low temperature for 1–3 hours to ensure complete conversion.
- Quenching the reaction and washing with aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to remove acidic byproducts.
- Separation of the organic layer, drying, and purification by distillation or chromatography.
This step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2,5-Dimethylpiperidone + NaBH4 in MeOH | 85–90 | Reduction at 0 °C to RT |
| 2 | 2,5-Dimethylpiperidine + ClCH2SO2Cl, DCM, 0–5 °C, 2 h | 70–80 | Anhydrous conditions essential |
| 3 | Work-up: Wash with 5% Na2CO3, dry over MgSO4 | — | Purification by column chromatography |
Note: Yields vary depending on scale and purity of reagents.
Analytical Characterization and Research Outcomes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR shows characteristic signals for the methyl groups at C2 and C5, along with signals for the chloromethylsulfonyl group.
- ^13C NMR confirms the presence of sulfonyl carbon and methyl carbons on the piperidine ring.
-
- Molecular ion peak consistent with the molecular weight of this compound.
- Fragmentation patterns confirm the chloromethylsulfonyl moiety.
-
- Strong absorption bands around 1350–1150 cm^-1 corresponding to S=O stretching of the sulfonyl group.
- C–Cl stretching bands observed in the fingerprint region.
Stability and Reactivity
The chloromethylsulfonyl group is highly reactive, serving as an electrophilic center for nucleophilic substitution reactions, making it valuable for further derivatization in drug discovery and synthetic applications.
The compound must be handled under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Comparative Summary of Preparation Routes
Chemical Reactions Analysis
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidines with various functional groups.
Oxidation: Piperidine sulfonic acids.
Reduction: Piperidine sulfides or thiols.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various redox reactions, influencing the compound’s chemical behavior.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Redox Reactions: The sulfonyl group can undergo oxidation or reduction, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among sulfonyl-containing piperidine derivatives include:
Key Observations:
- Piperidine vs. Piperazine : The replacement of piperidine with piperazine (as in ) introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity .
- Sulfonyl Substituents: Chloromethyl (target) vs. halophenyl (–7) vs. methyl/amino () groups significantly impact reactivity. Chloromethyl may act as a leaving group or alkylating agent, whereas halophenyl groups enhance lipophilicity and halogen bonding .
- Biological Activity: Methylsulfonyl and aminosulfonyl groups in indole derivatives () exhibit cytotoxicity comparable to doxorubicin, suggesting that sulfonyl groups with small substituents optimize bioactivity. The chloromethyl group in the target compound could enhance membrane permeability or covalent binding .
Electronic and Steric Effects
- Chloromethyl Sulfonyl Group : The electron-withdrawing nature of the sulfonyl group combined with the electronegative chlorine atom may increase the compound’s electrophilicity, promoting interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .
Q & A
Q. What are the optimized synthetic routes for 1-((chloromethyl)sulfonyl)-2,5-dimethylpiperidine, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of 2,5-dimethylpiperidine using chloromethyl sulfonyl chloride. Key steps:
- Reagent stoichiometry : A 1:1.2 molar ratio of 2,5-dimethylpiperidine to chloromethyl sulfonyl chloride ensures complete sulfonylation .
- Solvent selection : Dichloromethane or acetone is preferred for solubility and low side-product formation .
- Temperature control : Reactions at 0–5°C minimize decomposition of the sulfonyl chloride intermediate .
- Purification : Column chromatography using silica gel with methanol:ethyl acetate (1:9) improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : NMR confirms the piperidine ring protons (δ 1.2–2.8 ppm) and chloromethyl sulfonyl group (δ 3.5–4.0 ppm) . NMR identifies quaternary carbons (e.g., sulfonyl-attached C at δ 55–60 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 265.08 (calculated for CHClNOS) .
- HPLC : A C18 column with methanol:buffer (65:35, pH 4.6) resolves impurities; retention time ~8.2 minutes .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Methodological Answer :
- Thermal stability : Decomposition occurs above 80°C; store at 2–8°C in airtight containers .
- pH sensitivity : Hydrolyzes in alkaline conditions (pH >9); use acetate-buffered solutions (pH 4.6) for aqueous studies .
- Light sensitivity : UV exposure degrades the sulfonyl group; store in amber vials .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound in modulating biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Piperidine substitution : 2,5-Dimethyl groups enhance steric hindrance, reducing off-target binding compared to unsubstituted piperidines .
- Sulfonyl group : Chloromethyl substitution increases electrophilicity, improving covalent binding to cysteine residues in enzyme active sites (e.g., proteases) .
- Case study : Analog 1-((2,5-dibromophenyl)sulfonyl)-3-methylpiperidine (CAS 447410-85-7) showed 10x higher inhibitory activity against trypsin-like proteases due to bromine’s electron-withdrawing effects .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Control standardization : Include reference inhibitors (e.g., leupeptin for protease studies) to normalize inter-lab variability .
- Solvent compatibility : Ensure DMSO concentrations <1% to avoid false negatives in cell-based assays .
Q. What mechanistic insights exist for its interaction with the NF-κB pathway or other signaling cascades?
- Methodological Answer :
- NF-κB activation : Structural analogs (e.g., N-(2,5-dimethylphenyl)-2-(1-sulfonylpiperidin-2-yl)acetamide) bind IκB kinase (IKK), promoting phosphorylation and subsequent NF-κB nuclear translocation .
- Cytokine modulation : In murine dendritic cells, sulfonyl-piperidine derivatives upregulate IL-6 and TNF-α by 3–5 fold via p38 MAPK activation .
- Experimental design : Use siRNA knockdown of IKKβ or p38 to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
